N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

Medicinal Chemistry Drug Design ADME

Uniquely 3,4-dichloro & 4-bromo substituted sulfonamide delivering nanomolar steroid sulfatase inhibition (IC50 74 nM) and potent MCF-7 cytotoxicity (IC50 0.89 µg/mL). With a high LogP of 5.71 for CNS permeability and exceptional thermal stability (bp 478.1°C), this 98% pure compound is ideal for SAR studies, HTS campaigns, and high-temperature material synthesis. Ensure assay reproducibility with batch-specific analytics.

Molecular Formula C12H8BrCl2NO2S
Molecular Weight 381.1 g/mol
CAS No. 1902-15-4
Cat. No. B1296589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide
CAS1902-15-4
Molecular FormulaC12H8BrCl2NO2S
Molecular Weight381.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C12H8BrCl2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H
InChIKeyQURLQRRDONBYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide (1902-15-4): Procurement and Chemical Identity Guide


N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide (CAS 1902-15-4) is a halogenated diaryl sulfonamide with the molecular formula C12H8BrCl2NO2S and a molecular weight of 381.07 g/mol [1]. The compound is characterized by a sulfonamide core bridging a 4-bromophenyl group and a 3,4-dichlorophenyl ring, a substitution pattern that confers distinct physicochemical and biological properties [2]. It is commercially available from multiple chemical suppliers with purities typically at 95% or 98% , making it a readily accessible research reagent for targeted investigations in medicinal chemistry, chemical biology, and materials science.

Why N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide Cannot Be Replaced by Generic Analogs


The unique 3,4-dichloro and 4-bromo substitution pattern on the benzenesulfonamide scaffold fundamentally dictates its molecular recognition, electronic properties, and biological activity profile. Structural analogs lacking this specific halogen arrangement—such as mono-halogenated or non-halogenated derivatives—exhibit markedly different target engagement and potency profiles [1]. Even a regioisomeric swap (e.g., 4-bromo-N-(3,4-dichlorophenyl)benzenesulfonamide, CAS 349398-72-7) can drastically alter binding interactions due to the directional nature of halogen bonds and steric effects . Generic substitution without empirical validation therefore risks compromising assay reproducibility, target selectivity, and overall research outcomes.

Quantitative Differentiation of N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide: Evidence-Based Procurement Guide


Lipophilicity-Driven Permeability Differentiation

The target compound exhibits a high computed LogP of 5.71 [1], which is significantly elevated compared to non-halogenated benzenesulfonamide analogs (typical LogP ~1-2) [2]. This elevated lipophilicity is driven by the cumulative effect of the 4-bromo and 3,4-dichloro substituents, each contributing to increased partition coefficient and potential membrane permeability.

Medicinal Chemistry Drug Design ADME

Cytotoxicity Profile: Potent Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide demonstrates potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 0.89 µg/mL (approximately 2.34 µM) . This activity is orders of magnitude more potent than many unsubstituted or mono-substituted benzenesulfonamide derivatives, which often exhibit IC50 values >50 µM in similar assays [1]. The compound induces apoptosis in MCF-7 cells, suggesting a specific mechanism of action beyond general cytotoxicity.

Cancer Research Cytotoxicity Drug Discovery

Broad-Spectrum Cytotoxicity Across Cancer Cell Lines

In addition to MCF-7 cells, the compound exhibits significant cytotoxicity against other cancer cell lines: HeLa (cervical cancer) with IC50 = 3.50 µg/mL and AGS (gastric adenocarcinoma) with IC50 = 5.00 µg/mL . The differential sensitivity across cell lines (MCF-7: 0.89, HeLa: 3.50, AGS: 5.00 µg/mL) suggests a degree of tumor-type selectivity that is not observed with many non-halogenated sulfonamide analogs, which often show uniformly weak activity across panels [1].

Oncology Cell Biology High-Throughput Screening

Physicochemical Stability: High Boiling Point and Thermal Robustness

The target compound exhibits a high boiling point of 478.1°C at 760 mmHg and a flash point of 243°C [1]. These thermal properties are significantly elevated compared to non-halogenated benzenesulfonamides (e.g., benzenesulfonamide itself boils at ~216°C [2]). The increased thermal stability is directly attributable to the presence of multiple heavy halogen atoms (Br, Cl), which enhance intermolecular van der Waals forces and molecular weight.

Process Chemistry Analytical Chemistry Materials Science

Commercial Availability and Purity Consistency

The compound is commercially available from multiple suppliers with a standard purity of 98% , often accompanied by analytical documentation including NMR, HPLC, and LC-MS data . This consistent, high-purity availability contrasts with many custom-synthesized or niche sulfonamide analogs that may have variable purity (often 95% or lower) and limited analytical characterization.

Chemical Procurement Supply Chain Quality Control

Steroid Sulfatase Inhibition: High-Affinity Target Engagement

The compound potently inhibits human steroid sulfatase (STS) with an IC50 of 74 nM, as measured in JEG3 cell lysates using [3H] E1S substrate [1]. This level of inhibition is substantially more potent than many unsubstituted benzenesulfonamide derivatives, which typically show IC50 values in the micromolar range or no measurable inhibition of STS [2]. The 3,4-dichloro and 4-bromo substitutions likely contribute to enhanced hydrophobic interactions within the enzyme active site, driving the nanomolar affinity.

Endocrinology Cancer Metabolism Enzymology

Optimal Application Scenarios for N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide Based on Quantitative Evidence


Lead Optimization in Breast Cancer Drug Discovery

The compound's potent cytotoxicity against MCF-7 cells (IC50 = 0.89 µg/mL) and nanomolar inhibition of steroid sulfatase (IC50 = 74 nM) make it an ideal starting point for structure-activity relationship (SAR) studies targeting hormone-dependent breast cancer. Researchers can use this compound to probe the correlation between halogen substitution, STS inhibition, and anti-proliferative effects, with the built-in cross-cell line sensitivity (HeLa IC50 = 3.50 µg/mL, AGS IC50 = 5.00 µg/mL) providing a convenient control for target specificity .

CNS-Penetrant Probe Development

With a computed LogP of 5.71, this compound falls within the optimal lipophilicity range for passive blood-brain barrier penetration. It is suitable for developing probes to investigate central nervous system targets, such as brain-specific carbonic anhydrase isoforms or neurotransmitter receptors. Its high LogP (significantly elevated over non-halogenated analogs) enhances membrane permeability, a critical parameter for CNS drug discovery [1].

High-Temperature Synthesis and Materials Chemistry

The exceptional thermal stability (boiling point 478.1°C, flash point 243°C) positions this compound as a robust building block for high-temperature reactions, including polymer synthesis, metal-organic framework (MOF) construction, or high-temperature organic transformations. Its stability under elevated conditions reduces the risk of thermal decomposition that plagues less halogenated sulfonamide derivatives [2].

Quality-Controlled High-Throughput Screening (HTS)

The consistent commercial availability at 98% purity with full analytical characterization (NMR, HPLC, LC-MS) ensures minimal batch-to-batch variability. This reliability is crucial for high-throughput screening campaigns where false positives or negatives due to impurity profiles can derail hit validation. The compound's well-defined purity and documentation streamline assay qualification and data reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.